molecular formula C15H16ClN3O B5765726 2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one

Cat. No.: B5765726
M. Wt: 289.76 g/mol
InChI Key: QZJFGEPYLYELTK-UHFFFAOYSA-N
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Description

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a benzyl group, a chlorine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridazine ring.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where pyrrolidine reacts with the chlorinated pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one: Unique due to its specific substitution pattern on the pyridazine ring.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different biological profiles.

    Pyridazine Derivatives: Compounds with a pyridazine ring but different substituents, leading to varied biological activities.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

2-benzyl-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-14-13(18-8-4-5-9-18)10-17-19(15(14)20)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFGEPYLYELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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